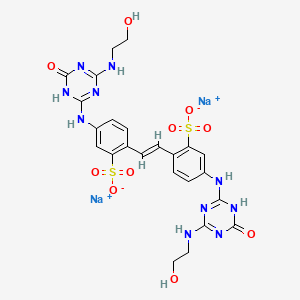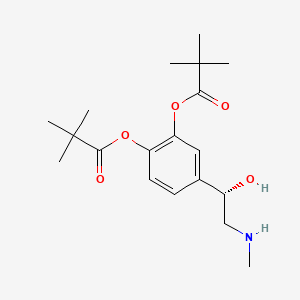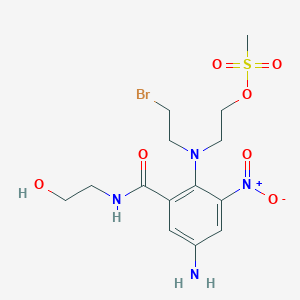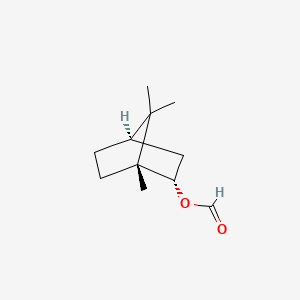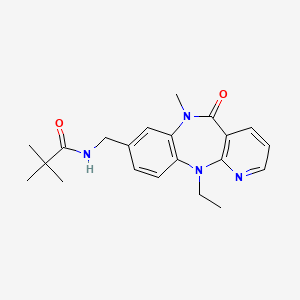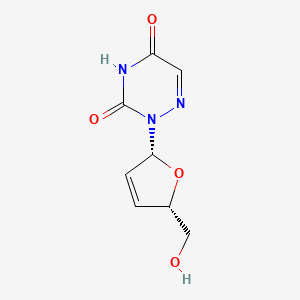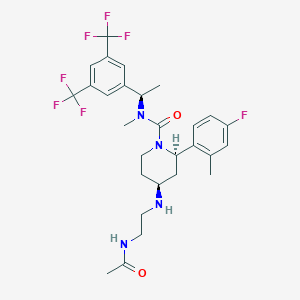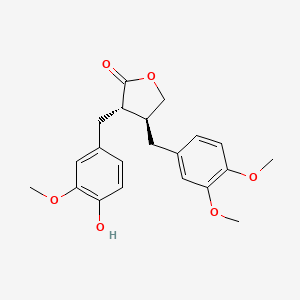
Arctigenin, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Arctigenin is a naturally occurring lignan found in various plants, particularly in the seeds of Arctium lappa (greater burdock). It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound’s unique structure and pharmacological potential make it a subject of extensive research in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Arctigenin typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the oxidative coupling of coniferyl alcohol derivatives, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of (+)-Arctigenin can be achieved through both extraction from natural sources and chemical synthesis. Extraction involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification processes such as chromatography. Chemical synthesis, on the other hand, allows for large-scale production with controlled purity and consistency.
化学反应分析
Types of Reactions: (+)-Arctigenin undergoes various chemical reactions, including:
Oxidation: This reaction can convert (+)-Arctigenin into its oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the functional groups within the molecule, typically using reagents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled pH and temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under specific temperature conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (+)-Arctigenin, each with potentially different biological activities and properties.
科学研究应用
(+)-Arctigenin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan biosynthesis and for developing synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.
Medicine: Explored for its potential therapeutic effects against cancer, viral infections, and inflammatory diseases. Studies have shown that (+)-Arctigenin can induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
作用机制
The mechanism of action of (+)-Arctigenin involves multiple molecular targets and pathways:
Anti-Cancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-Inflammatory: (+)-Arctigenin reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anti-Viral: It inhibits viral replication by interfering with viral RNA synthesis and protein translation.
相似化合物的比较
(+)-Arctigenin is unique among lignans due to its specific structure and biological activities. Similar compounds include:
Matairesinol: Another lignan with anti-cancer and anti-inflammatory properties, but with different molecular targets.
Secoisolariciresinol: Known for its antioxidant and estrogenic activities, differing in its mechanism of action from (+)-Arctigenin.
Pinoresinol: Exhibits anti-microbial and anti-inflammatory effects, but with a distinct chemical structure and activity profile.
属性
CAS 编号 |
84413-77-4 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m1/s1 |
InChI 键 |
NQWVSMVXKMHKTF-CVEARBPZSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


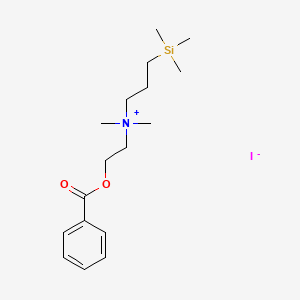
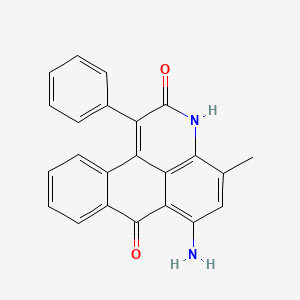
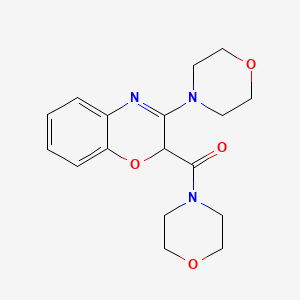
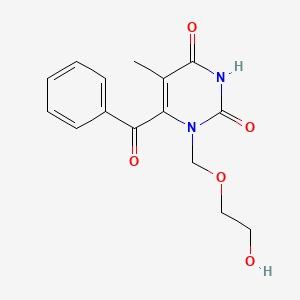
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
